molecular formula C13H14N2O6 B178212 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate CAS No. 103750-03-4

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate

Cat. No. B178212
CAS RN: 103750-03-4
M. Wt: 294.26 g/mol
InChI Key: ULZJAHZPCLFGHQ-UHFFFAOYSA-N
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Description

This compound is an organic molecule with the molecular formula C13H14N2O6 . It is related to other compounds such as 2,5-Dioxopyrrolidin-1-yl 3- (2- (3- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate, which can be used as novel antibody drug conjugates .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidinyl group and a pyrrol-1-yl group . The exact mass of the molecule is 294.08518617 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.26 g/mol . It has a topological polar surface area of 101 Ų and a complexity of 505 . The compound is a solid and is commonly found as a white crystal .

Scientific Research Applications

Antifungal Properties

2,5-Dioxopyrrolidin-1-yl derivatives have demonstrated notable antifungal properties. For instance, a dihydropyrrole derivative showed in vitro activity against Aspergillus and Candida species, indicating potential for the development of new antimycotic drugs (Dabur et al., 2005). Similarly, another study isolated a novel antifungal pyrrole derivative from Datura metel leaves, which exhibited MIC values indicating its potential as an antifungal agent (Dabur et al., 2004). Further supporting these findings, a specific antifungal compound showed non-toxicity to cells and increased survival rates in a murine model of invasive aspergillosis (Dabur et al., 2005).

Chemical Synthesis and Reactions

The compound and its derivatives are involved in various chemical synthesis and reaction processes. One study detailed the reaction of methyl 2,4-dioxo derivatives with aromatic aldehydes and propane-1,2-diamine, highlighting the chemical properties of the products (Gein et al., 2010). Another research focused on the synthesis of 4-acyl derivatives, emphasizing the conversion processes involving secondary amines (Kolyamshin et al., 2007). Furthermore, a study discussed the synthesis of a heterobifunctional coupling agent, highlighting its application in chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

Electrochemical Applications

Several studies have highlighted the electrochemical applications of 2,5-dioxopyrrolidin-1-yl derivatives. For instance, research on the electrochemical polymerization of a thienylenepyrrole derivative emphasized its application in electrochromic devices (Carbas et al., 2014). Moreover, the multi-electrochromic properties of asymmetric structure polymers based on carbazole-EDOT and dithienylpyrrole derivatives were investigated, revealing potential applications in electrochromic devices (Hu et al., 2019).

Biomedical Applications

The compound's derivatives have been studied for their biomedical applications. A particular study found a derivative that improved monoclonal antibody production in Chinese hamster ovary cell culture, indicating its potential to enhance biopharmaceutical production efficiency (Aki et al., 2021).

Safety and Hazards

The compound has a GHS07 safety classification, with hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The compound 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate plays a significant role in biochemical reactions. It can react with amine-containing molecules due to the presence of the NHS ester . Additionally, the maleimide group in the compound is a thiol-specific covalent linker, which is used to label reduced cysteines in proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. It can bind to biomolecules through its NHS ester and maleimide groups, leading to changes in enzyme activity and gene expression . More detailed information about its molecular mechanism is not currently available.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZJAHZPCLFGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153195
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103750-03-4
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103750-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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